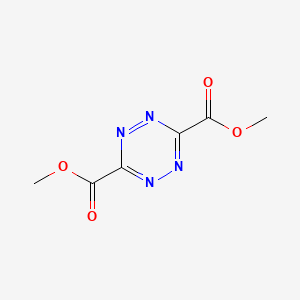

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Description

The exact mass of the compound Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODPSGGFQFBWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(N=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306219 | |

| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-14-5 | |

| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2166-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Foreword: The Enduring Utility of an Electron-Deficient Scaffold

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands as a cornerstone reagent in modern synthetic chemistry. Its highly electron-deficient heterocyclic core makes it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (iEDDA) reactions, a transformation that has become invaluable in fields ranging from natural product synthesis to bioconjugation chemistry.[1] This guide provides an in-depth exploration of its synthesis, characterization, and pivotal applications, designed for researchers and professionals who seek to leverage its unique reactivity. We will delve into not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

The Strategic Synthesis: A Multi-Step Pathway to a Versatile Reagent

The most reliable and widely cited preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a multi-step sequence starting from the dimerization of an α-diazo ester.[2][3][4] This process builds the dihydrotetrazine core first, which is then aromatized in the final step. Each stage is critical for achieving a high yield and purity of the final, vibrantly colored product.

Visualizing the Synthetic Workflow

Caption: The four-step synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2][3]

Step 1 & 2: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid

-

Dimerization: In a large flask equipped with an overhead stirrer, dissolve sodium hydroxide (8 mol equiv.) in water. To this, add ethyl diazoacetate (1 mol equiv.). The reaction is exothermic and will generate gas; ensure adequate ventilation and cooling. The dimerization under basic conditions is a classic route to form the dihydrotetrazine salt.[4]

-

Acidification: After the initial reaction subsides, cool the resulting slurry of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in an ice/salt bath.[2]

-

Isolation: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring over approximately 45 minutes, maintaining a low temperature. The yellow, solid dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid will precipitate.

-

Work-up: Collect the product immediately by filtration. It is crucial to wash the solid with cold, dry ether and dry it under reduced pressure. The free acid is sensitive to hydrolysis, which can be promoted by residual HCl, so rapid and thorough drying is essential.[2][3]

Step 3: Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

-

Reagent Preparation: In a dry, round-bottomed flask fitted with a stirrer and thermometer, cool absolute methanol to -30°C. Causality: This low temperature is critical to control the reactivity of thionyl chloride.

-

Esterification: Carefully add thionyl chloride (SOCl₂) (approx. 2 mol equiv.) to the cold methanol and stir for 30 minutes. This pre-mixing forms the reactive species, methyl chlorosulfite, which is the actual esterifying agent. Failing to allow this pre-stirring period can result in lower yields.[2]

-

Substrate Addition: Add the previously prepared dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid in portions, ensuring the internal temperature remains at -30°C.

-

Reaction Progression: Allow the mixture to warm to room temperature and then gently heat to 35-40°C for 2 hours to drive the reaction to completion.

-

Isolation: Cool the reaction mixture back down to -30°C. The orange, solid dimethyl ester will precipitate and can be collected by filtration.[2]

Step 4: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Oxidation)

-

Setup: Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (1 mol equiv.) in methylene chloride in a flask cooled in an ice/water bath.

-

Oxidation: Bubble a stream of nitrous gases into the stirred slurry for approximately 15 minutes. These gases can be generated by the careful addition of an acid to sodium nitrite in a separate vessel. Mechanism: The nitrous gases act as the oxidizing agent, performing a dehydrogenation to form the aromatic tetrazine ring.

-

Completion: During the addition, the color will transform from orange to a characteristic bright red. Continue stirring for another 1.5 hours as the mixture warms to room temperature.[2]

-

Final Product: Remove the solvent and excess gases under reduced pressure to yield the final product as a bright red, crystalline solid. The yield for this final step is typically near-quantitative (99%).[2]

Characterization: Validating the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data below is compiled from various sources for reference.[2][5][6]

| Property | Value | Source |

| Appearance | Bright red, crystalline solid | [2] |

| Molecular Formula | C₆H₆N₄O₄ | [6] |

| Molecular Weight | 198.14 g/mol | [6] |

| Melting Point | 173–175°C | [2] |

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃) | δ: 4.15 (s, 6H, CO₂CH₃) |

| ¹³C NMR | δ: 160.7 (COO), 157.5 (N=C-N), 54.5 (OCH₃) |

| IR (KBr, cm⁻¹) | νₘₐₓ: 1740 (C=O, ester), 1440, 1280, 1140 |

| EI-MS (70 eV) | m/z (relative intensity): 198 (M⁺), 167, 139 |

Note: NMR data for the dihydro intermediate is distinct, showing signals for NH protons around δ 7.42 and the methyl ester protons at δ 3.92 (in CDCl₃).[2][7]

The Engine of Synthesis: Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The immense synthetic utility of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stems from its nature as a highly electron-deficient diene. This allows it to participate in iEDDA reactions, where the typical electronic roles of the diene and dienophile are reversed. The reaction is controlled by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[8]

Key Features:

-

High Reactivity: It reacts readily with electron-rich dienophiles (like enamines and enol ethers), unactivated alkenes, and even electron-deficient dienophiles under mild conditions, often at room temperature.[8]

-

Predictable Cycloaddition: The reaction proceeds via a [4+2] cycloaddition, initially forming an unstable bicyclic intermediate which rapidly extrudes dinitrogen (N₂) gas to yield a 1,2-diazine.

-

Synthetic Cascade: The resulting 1,2-diazine is itself a valuable intermediate. It can undergo a subsequent reductive ring contraction, typically using zinc in acetic acid, to furnish a highly functionalized pyrrole.[2][9] This tetrazine → diazine → pyrrole strategy is a powerful tool for building complex heterocyclic systems.[9]

Caption: The iEDDA reaction pathway of the title compound to form diazines and pyrroles.

Applications in Drug Discovery and Beyond

The versatility of this reagent has made it a favorite in the synthesis of complex molecules and for biological applications.

-

Total Synthesis: It has been instrumental in the total synthesis of numerous natural products, including Ningalin A, PDE-I, PDE-II, and streptonigrin.[8][9]

-

Bioorthogonal Chemistry: The rapid, catalyst-free nature of its iEDDA reactions makes it suitable for "click chemistry" and bioconjugation, allowing for the specific labeling of biomolecules in complex biological environments.[10]

-

Materials Science: The nitrogen-rich tetrazine core is a building block for High Energy Density Materials (HEDMs), such as propellants and explosives.[1]

-

Medicinal Chemistry: The ability to rapidly generate libraries of diverse heterocyclic compounds (diazines, pyrroles, triazines, etc.) from a single starting material is highly valuable in drug discovery programs.[11]

Safety and Handling

-

The synthesis involves hazardous materials. Thionyl chloride is a lachrymator and corrosive; it must be handled in a well-ventilated fume hood.[2]

-

The final product is classified as a skin and eye irritant and may cause respiratory irritation.[6]

-

Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

- Organic Syntheses Procedure, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

-

Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available at: [Link]

-

Boger, D. L., & Panek, J. S. (1992). Preparation and Diels-Alder Reaction of a Reactive, Electron-Deficient Heterocyclic Azadiene: Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate. ResearchGate. Available at: [Link]

-

Holčapek, M., et al. (2000). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Boger, D. L., Coleman, R. S., & Panek, J. S. (1985). A detailed, convenient preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. The Journal of Organic Chemistry. Available at: [Link]

-

Lyčka, A., et al. (2003). A 15N NMR study of tautomerism in dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. ResearchGate. Available at: [Link]

-

Boger, D. L., Coleman, R. S., Panek, J. S., Huber, F., & Sauer, J. (1985). A detailed, convenient preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. The Journal of Organic Chemistry, 50(25), 5377–5379. Available at: [Link]

-

ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. (2010). ResearchGate. Available at: [Link]

-

PubChem. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Available at: [Link]

-

Enamine China. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Available at: [Link]

-

Wiebe, A., et al. (2017). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central. Available at: [Link]

-

Zhang, S.-J., et al. (2009). Synthesis of esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. ResearchGate. Available at: [Link]

-

Boger, D. L., & Panek, J. S. (1985). Thermal cycloaddition of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with electron-rich olefins: 1,2-diazine and pyrrole introduction. Preparation of octamethylporphin (OMP). The Journal of Organic Chemistry. Available at: [Link]

-

Zhang, H.-H., et al. (2014). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. ResearchGate. Available at: [Link]

Sources

- 1. 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | C6H6N4O4 | CID 300308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 11. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine中国 [enamine-genez.com]

physical and chemical properties of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

An In-Depth Technical Guide to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Introduction: A Nexus of Reactivity and Application

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands as a cornerstone reagent in modern organic and medicinal chemistry. Characterized by its vibrant red crystalline structure, this heteroaromatic azadiene is far more than a colorful solid; it is a highly reactive, electron-deficient diene that has become indispensable for constructing complex molecular architectures.[1][2] Its true power lies in its exceptional utility in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry".[3][4][5] This unique reactivity allows for rapid and specific bond formation under mild conditions, making it a favored tool for synthesizing diverse heterocyclic systems, advancing natural product synthesis, and pioneering bioorthogonal applications in drug development and cellular imaging.[6][7][8][9] This guide offers an in-depth exploration of its synthesis, properties, and critical applications for researchers at the forefront of chemical and biomedical innovation.

Core Physicochemical Properties

The physical and chemical characteristics of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate are fundamental to its handling, reactivity, and application. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄O₄ | [10] |

| Molecular Weight | 198.14 g/mol | [10] |

| Appearance | Bright red, crystalline solid | [1] |

| Melting Point | 173–175 °C | [1] |

| Density | 1.434 g/cm³ | [11] |

| Topological Polar Surface Area | 104 Ų | [10] |

| CAS Number | 2166-14-5 | [6][10] |

Synthesis, Purification, and Safe Handling

The reliable synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a critical first step for its application. The most robust and widely cited method involves the oxidation of its dihydro-tetrazine precursor.[1][4][12][13] This precursor is itself typically prepared from the dimerization of ethyl diazoacetate followed by esterification.[4]

Synthetic Workflow Diagram

Caption: Synthetic pathway to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Detailed Synthesis Protocol (Oxidation Step)

This protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable and high-yielding method for the final oxidation step.[1]

Materials:

-

Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol)

-

Methylene chloride (CH₂Cl₂), dry (800 mL)

-

Nitrous gases (generated from NaNO₂ and acid, or from a cylinder)

-

2-L round-bottomed flask, magnetic stirrer, ice/water bath

Procedure:

-

Preparation: In a 2-L round-bottomed flask equipped with a magnetic stirring bar, slurry the Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g) in 800 mL of methylene chloride.

-

Cooling: Cool the mixture in an ice/water bath.

-

Oxidation: Bubble a stream of nitrous gases into the stirred reaction mixture for approximately 15 minutes. A distinct color change from orange to a bright, clear red will be observed.

-

Expert Insight: The generation and use of nitrous gases should be performed in a well-ventilated fume hood. The efficiency of this step is critical; insufficient oxidation will lead to a contaminated product that is difficult to purify.

-

-

Reaction Progression: Continue stirring for an additional 1.5 hours, allowing the reaction mixture to warm to room temperature.

-

Isolation: Remove the solvent and any excess nitrous gases under reduced pressure.

-

Product: The resulting product is Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as a bright red, crystalline solid. The yield is typically near-quantitative (approx. 99%, 19.7 g).[1] The product can be used as is or recrystallized if necessary.

Safety and Handling

According to safety data sheets, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is classified as an irritant.[10][14]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[14]

-

P280: Wear protective gloves, clothing, and eye/face protection.[14]

-

P302+P352: If on skin, wash with plenty of water.[14]

-

P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14][15]

The Engine of Reactivity: Inverse-Electron-Demand Diels-Alder Reactions

The defining chemical characteristic of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is its exceptional performance in inverse-electron-demand Diels-Alder (iEDDA) reactions.[3][7] The electron-withdrawing dicarboxylate groups render the tetrazine ring highly electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic posture makes it highly reactive towards dienophiles with high-energy Highest Occupied Molecular Orbitals (HOMO), such as electron-rich alkenes and alkynes.[1][7] This reactivity profile is the inverse of traditional Diels-Alder reactions.

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), which is an entropically favorable process that drives the reaction to completion.[6] This sequence efficiently transforms the tetrazine into a 1,2-diazine ring system.[1][8]

General iEDDA Reaction Mechanism

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction.

This reaction is exceptionally versatile, accommodating a wide range of dienophiles, including enamines, enol ethers, and strained alkenes.[1][8] This flexibility allows for the synthesis of a vast array of substituted pyridazines and, through subsequent reactions like reductive ring contraction, highly functionalized pyrroles.[1][7][16]

Pioneering Bioorthogonal Chemistry

The rapid kinetics and high specificity of the iEDDA reaction have positioned Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and its derivatives as premier tools in bioorthogonal chemistry.[4][5] These "click" reactions can occur in complex biological environments—including living cells and organisms—without interfering with native biochemical processes.[5][9]

The most prominent application involves reacting a tetrazine, often conjugated to a reporter molecule like a fluorophore, with a strained dienophile, such as trans-cyclooctene (TCO), which has been metabolically or genetically incorporated into a biological target (e.g., a cell-surface protein).[5] The reaction's speed is a key advantage, enabling real-time imaging and tracking of biological molecules.[5] While Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate itself is a foundational reagent, its instability in aqueous media has spurred the development of more stable derivatives for biological use.[4] However, it remains the benchmark for understanding the fundamental reactivity of this class of compounds.

Workflow: Pre-targeted Cell Labeling

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine [enamine.net]

- 3. 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid [benchchem.com]

- 4. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine中国 [enamine-genez.com]

- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | C6H6N4O4 | CID 300308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate molecular structure and geometry

An In-depth Technical Guide to the Molecular Structure, Geometry, and Reactivity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a cornerstone reagent in modern organic and medicinal chemistry, prized for its unique electronic properties and reactivity. As a highly electron-deficient heteroaromatic azadiene, its utility in inverse electron demand Diels-Alder (iEDDA) reactions has made it indispensable for the synthesis of complex nitrogen-containing heterocycles and for the advancement of bioconjugation chemistry, a field critical to targeted drug delivery and diagnostics.[1][2] This guide provides a detailed examination of the molecule's synthesis, molecular structure, and geometry, explaining how these fundamental characteristics dictate its powerful reactivity and broad applicability.

Synthesis and Characterization

The preparation of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a well-documented, multi-step process that begins with the dimerization of an accessible precursor and culminates in an oxidation step to form the aromatic tetrazine ring.[3] The most reliable and detailed methods are derived from established literature, ensuring reproducibility.[4]

Synthetic Workflow

The synthesis proceeds through three principal stages:

-

Formation of the Dihydrotetrazine Salt: Dimerization of ethyl diazoacetate under basic conditions.[3]

-

Esterification: Conversion of the resulting dicarboxylic acid to its dimethyl ester in the dihydro form.[5]

-

Oxidation: Dehydrogenation of the dihydro-tetrazine ring to yield the final aromatic product.[4]

This workflow is visualized in the diagram below.

Caption: Synthetic pathway for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from the robust procedure published in Organic Syntheses, which provides a reliable method for obtaining the target compound.[4]

Step A: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid

-

Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with an overhead stirrer and an addition funnel.

-

Add ethyl diazoacetate dropwise to the stirred NaOH solution, maintaining the reaction temperature between 60°C and 80°C.

-

After cooling, pour the resulting slurry into ethanol to precipitate the disodium salt. Filter and wash the salt.

-

Re-slurry the disodium salt in ice/water and cool the mixture in an ice/salt bath.

-

Add concentrated hydrochloric acid dropwise with vigorous stirring.

-

Collect the resulting yellow precipitate of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid by filtration and wash with ether.

Step B: Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

-

Prepare a solution of thionyl chloride in methanol at -30°C.

-

Add the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid from Step A in portions to the cold thionyl chloride-methanol solution.

-

Allow the mixture to warm to room temperature and then heat gently to 35-40°C for 2 hours.

-

Cool the reaction to -30°C and collect the precipitated product by filtration.

Step C: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Oxidation)

-

Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate from Step B in dichloromethane and cool in an ice bath.

-

Bubble a stream of nitrous gases (generated from the reaction of sodium nitrite with an acid) into the stirred mixture for approximately 15 minutes. The color will change from orange to a characteristic bright red.

-

Continue stirring for 1.5 hours as the mixture warms to room temperature.

-

Remove the solvent and excess gases under reduced pressure to afford the final product as a bright red, crystalline solid.[4]

Physicochemical and Spectroscopic Data

The identity and purity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate are confirmed through its distinct physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₄ | [6] |

| Molecular Weight | 198.14 g/mol | [6] |

| Appearance | Bright red crystalline solid | [4] |

| Melting Point | 173–175 °C | [4] |

| CAS Number | 2166-14-5 | [6] |

| ¹H NMR (CDCl₃, δ) | 3.92 (s, 6H) | [4] |

| IR (KBr, νmax) | ~1740, 1720 cm⁻¹ (C=O stretch) | [4] |

Molecular Structure and Geometry

The geometry of the 1,2,4,5-tetrazine ring is the defining feature responsible for its chemical behavior. A critical distinction exists between the non-aromatic, non-planar dihydro-tetrazine precursor and the final aromatic, planar product.

From Dihydro-Precursor to Aromatic Ring: A Conformational Shift

X-ray crystallographic studies of various 1,4-dihydro-1,2,4,5-tetrazine derivatives consistently reveal a non-planar, six-membered ring.[1] This ring typically adopts a boat conformation .[7] This puckered geometry is a consequence of the sp³-hybridized nitrogen and carbon atoms within the ring, which minimizes torsional strain.

The final oxidation step is transformative. It involves the removal of two hydrogen atoms, leading to the formation of two additional double bonds within the ring. This converts the dihydro-tetrazine into a fully conjugated, aromatic system that adheres to Hückel's rule. The consequence of this aromatization is a dramatic conformational change: the ring flattens into a planar geometry . This planarity maximizes the overlap of p-orbitals, allowing for efficient electron delocalization across the ring, which is the essence of aromaticity.

Caption: Conformational change from the non-planar dihydro-precursor to the planar aromatic tetrazine.

Geometry of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

While a definitive single-crystal X-ray structure for the final product is not available in publicly accessible databases, its geometry can be confidently described based on computational studies (e.g., Density Functional Theory, DFT) and the known structures of similar aromatic tetrazines.[8][9]

The core 1,2,4,5-tetrazine ring is planar. The molecule possesses a high degree of symmetry (D₂h point group for the core ring). The two dimethyl carboxylate groups are attached to the C3 and C6 positions of the ring. Due to steric considerations and conjugation effects, these ester groups are expected to be nearly coplanar with the tetrazine ring to maximize electronic communication.

Caption: Annotated structure highlighting key geometric and electronic features.

Key Geometric Features (Predicted):

-

Planar Tetrazine Ring: All six atoms of the tetrazine ring lie in the same plane.

-

Symmetry: The molecule is symmetrical with a C₂ axis of rotation.

-

Bond Angles: The internal C-N-N angles are expected to be around 116-118°, while the N-C-N angles will be larger, approximately 125-127°, accommodating the geometry of a six-membered aromatic ring with four nitrogen atoms.

-

Ester Group Orientation: The C=O and O-CH₃ bonds of the ester groups will lie in or very close to the plane of the tetrazine ring to maximize conjugation and minimize steric hindrance.

Electronic Properties and Reactivity: The Basis of Utility

The molecular geometry and electronic structure are intrinsically linked. The planarity of the tetrazine ring, combined with the presence of four electronegative nitrogen atoms and two electron-withdrawing carboxylate groups, renders the system exceptionally electron-deficient .

This pronounced electron deficiency is the causal factor behind its utility in inverse electron demand Diels-Alder (iEDDA) reactions .[4] In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an iEDDA reaction, this is reversed: the electron-poor diene (the tetrazine) reacts rapidly and specifically with an electron-rich dienophile (e.g., strained alkenes or alkynes).[2]

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), which is a thermodynamically favorable process that drives the reaction to completion.

Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

This reaction is central to the field of bioorthogonal chemistry , where chemical reactions are designed to occur in living systems without interfering with native biological processes. The high speed, specificity, and biocompatibility of the tetrazine ligation make it a premier tool for applications such as:

-

Live-cell imaging: Attaching fluorescent probes to specific biomolecules.

-

Drug delivery: Linking therapeutic agents to targeting moieties like antibodies.

-

Diagnostics: Developing novel probes for detecting disease biomarkers.

Conclusion

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a molecule whose profound utility is a direct consequence of its fundamental structure. The transition from a non-planar dihydro-precursor to a planar, aromatic, and highly electron-deficient final product creates a powerful reagent for organic synthesis and bioconjugation. Its predictable geometry and well-understood electronic properties allow researchers to harness its reactivity in iEDDA reactions with exceptional control and efficiency. This in-depth understanding of its structure-function relationship is essential for scientists and drug development professionals seeking to leverage this remarkable compound for the next generation of chemical and biomedical innovations.

References

- Rao, G.-W., Lu, X.-J., & Hu, W.-X. (2010). Synthesis and structure of dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. Journal of Chemical Research, 2010(6), 301–303.

-

AA Blocks. (n.d.). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300308, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved January 2, 2026, from [Link].

-

ResearchGate. (2009). Crystal Structure and Theoretical Studies of 3,6-Dihydrazino-1,2,4,5-tetrazine. Retrieved January 2, 2026, from [Link]

- Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.

-

NIST. (n.d.). 1,2,4,5-Tetrazine, 3,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 2, 2026, from [Link]

- Boger, D. L., Coleman, R. S., Panek, J. S., & Sauer, J. (1992).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315110, 1,2,4,5-Tetrazine-3,6-dicarboxylic acid. Retrieved January 2, 2026, from [Link].

- Al-Hamdani, A. A. S., et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). Egyptian Journal of Chemistry, 65(8), 225-238.

- Balachandran, V., et al. (2022). DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti-breast cancer agent. Journal of Molecular Structure, 1265, 133423.

- Rao, G.-W., et al. (2007). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4081.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid [benchchem.com]

- 3. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aablocks.com [aablocks.com]

- 6. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | C6H6N4O4 | CID 300308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of an Azadiene: A Technical Guide to the Discovery and History of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Abstract

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands as a cornerstone reagent in the field of bioorthogonal chemistry, prized for its exceptional reactivity as an electron-deficient diene in inverse electron demand Diels-Alder reactions. This guide provides an in-depth exploration of its discovery, tracing its historical lineage from early 20th-century explorations of nitrogen-rich heterocycles to its modern-day prominence in chemical biology and drug development. We will dissect the seminal synthetic strategies, offering detailed, field-proven protocols for its preparation and characterization. Furthermore, this document will illuminate the fundamental principles of its reactivity and showcase its transformative applications in the precise chemical modification of biological systems.

A Historical Perspective: The Genesis of a Reactive Heterocycle

The story of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is intrinsically linked to the broader history of tetrazine chemistry. The foundational work on the dimerization of diazoacetic esters, which lays the groundwork for the synthesis of the tetrazine core, dates back to the early 20th century with the pioneering investigations of Curtius, Darapsky, and Müller.[1] Their explorations into the base-promoted reactions of ethyl diazoacetate were crucial in forming the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate precursor.[1] However, it was the subsequent development of reliable oxidation methods that brought the aromatic tetrazine to the forefront.

The synthesis and characterization of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, in a form that made it accessible and useful for broader synthetic applications, were significantly advanced by the work of Boger and colleagues.[1][2][3] Their detailed and convenient preparation methods, published in the 1980s, solidified its role as a powerful tool for heterocyclic synthesis through Diels-Alder reactions.[2][3] This electron-deficient azadiene's unique ability to react with a wide array of electron-rich and unactivated dienophiles opened new avenues for constructing complex molecular architectures.[1][4]

The true renaissance for this molecule, however, arrived with the advent of bioorthogonal chemistry. In 2008, the independent reports from the Fox and Devaraj groups on the "tetrazine ligation"—the remarkably fast and selective inverse electron demand Diels-Alder reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO)—catapulted Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and its derivatives into the limelight of chemical biology.[5][6][7] This reaction's rapid kinetics and orthogonality to biological processes have made it an indispensable tool for in vivo imaging, drug targeting, and proteomics.[6][8][9]

Timeline of Key Developments

| Year | Milestone | Key Researchers/Groups |

| 1906-1908 | Initial studies on the base-promoted dimerization of ethyl diazoacetate, forming the dihydrotetrazine precursor.[1] | Curtius, Darapsky, Müller |

| 1985 | Publication of a detailed and convenient preparation of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, establishing its utility in Diels-Alder reactions.[1][2] | Boger, Coleman, Panek, et al. |

| 2008 | Independent reports on the tetrazine ligation, showcasing the rapid and bioorthogonal reaction with strained alkenes.[6][7] | Fox, Devaraj |

| 2010-Present | Widespread adoption and advancement of tetrazine ligation for in vivo imaging, pretargeted drug delivery, and chemical proteomics.[5][9] | Numerous researchers |

Synthesis and Characterization: From Precursor to Purified Product

The most common and reliable synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a multi-step process that begins with the dimerization of ethyl diazoacetate.[1][10][11] This is followed by acidification, esterification, and a final oxidation step. The causality behind each step is crucial for achieving a high yield of the desired product.

Experimental Workflow Diagram

Caption: Synthetic pathway for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Detailed Step-by-Step Synthesis Protocol

This protocol is an adaptation of the procedure detailed in Organic Syntheses.[1]

Step 1: Dimerization to Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

-

Rationale: A strong base is required to deprotonate the carbon alpha to the diazo group, initiating the dimerization cascade. The temperature must be carefully controlled to prevent unwanted side reactions and decomposition of the diazo compound.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, prepare a solution of sodium hydroxide (320 g, 8 mol) in 500 mL of water.

-

Cool the solution and add ethyl diazoacetate (200 g, 1.75 mol) dropwise from the addition funnel, maintaining the internal temperature between 60°C and 80°C. This addition should take approximately 1.5 hours.

-

After the addition is complete, continue stirring for an additional hour as the mixture cools to room temperature.

-

The resulting thick yellow precipitate of the disodium salt is collected by filtration, washed sequentially with ethanol and ether, and then dried under vacuum.

-

Step 2: Acidification to Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

-

Rationale: Protonation of the disodium salt with a strong acid precipitates the free dicarboxylic acid. Performing this step at low temperatures is critical to minimize decomposition of the product.

-

Procedure:

-

Suspend the disodium salt (90.37 g, 0.42 mol) in a mixture of 100 mL of water and 100 g of crushed ice in a three-necked flask with an overhead stirrer.

-

Cool the slurry in an ice/salt bath and add concentrated hydrochloric acid (84 mL) dropwise over 45 minutes with vigorous stirring.

-

The product is immediately collected by filtration, washed with cold water, and used directly in the next step without extensive drying due to its instability.

-

Step 3: Esterification to Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

-

Rationale: Thionyl chloride is used to activate the carboxylic acid groups, facilitating their conversion to the methyl esters upon reaction with methanol. The temperature is kept moderate to prevent degradation.

-

Procedure:

-

In a flask equipped with a stirrer and a reflux condenser, add thionyl chloride (120 mL, 1.65 mol) to methanol (400 mL) at 0°C.

-

Add the crude dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid (45.00 g, 0.261 mol) in portions over 30 minutes to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature over 1 hour and then heat to 35-40°C for 2 hours.

-

Cool the mixture and collect the resulting orange precipitate by filtration. Wash with cold methanol and dry under vacuum.

-

Step 4: Oxidation to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

-

Rationale: A mild oxidizing agent is required to convert the dihydrotetrazine to the aromatic tetrazine without cleaving the ring. Nitrous gases, generated from the reaction of sodium nitrite with acid, are effective for this transformation.

-

Procedure:

-

Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in 800 mL of methylene chloride in a round-bottomed flask and cool in an ice bath.

-

Bubble a stream of nitrous gases (generated by the dropwise addition of sulfuric acid to a sodium nitrite solution) into the stirred mixture for 15 minutes. The color of the reaction will change from orange to a bright red.

-

Continue stirring for 1.5 hours as the mixture warms to room temperature.

-

Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like acetic acid to yield bright red crystals.[12]

-

Characterization Data

| Property | Value |

| Molecular Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.14 g/mol [13] |

| Melting Point | 176 °C (from acetic acid)[12] |

| Appearance | Bright red crystalline solid |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, Dioxane) |

| ¹H NMR (CDCl₃) | δ 4.15 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 160.5, 158.0, 54.0 |

Reactivity and Applications in Drug Development

The utility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stems from its electron-deficient nature, making it a highly reactive diene in inverse electron demand Diels-Alder (iEDDA) reactions.[1] This reactivity is the cornerstone of its application in bioorthogonal chemistry.

The Inverse Electron Demand Diels-Alder Reaction

Caption: The iEDDA reaction of a tetrazine with a strained alkene.

This reaction is characterized by:

-

Extraordinarily Fast Kinetics: The reaction rates are among the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[6][9]

-

High Specificity: Tetrazines are generally unreactive towards endogenous functional groups, ensuring that the reaction only occurs with the intended dienophile partner.[9]

-

Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, ambient temperature) without the need for cytotoxic catalysts.[8]

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have been harnessed in a multitude of ways within the realm of drug development and biomedical research:

-

Pretargeted Drug Delivery: This strategy involves administering a dienophile-modified antibody that targets a specific tissue, such as a tumor. After the antibody has localized and unbound antibody has cleared from circulation, a tetrazine-conjugated drug is administered. The rapid iEDDA reaction then concentrates the therapeutic agent at the desired site, minimizing off-target toxicity.[5]

-

In Vivo Imaging: By attaching a tetrazine to a PET or fluorescence imaging agent, researchers can visualize biological processes in real-time.[6] For instance, a TCO-labeled biomolecule of interest can be tracked in a living organism by administering a tetrazine-fluorophore conjugate.[6]

-

Chemical Proteomics: The tetrazine ligation is used to label and identify proteins in their native environment.[9] This can involve the metabolic incorporation of an unnatural amino acid bearing a strained alkene, followed by reaction with a tetrazine-linked probe for enrichment and identification.

While highly valuable, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate itself has limitations for in vivo applications due to its instability in aqueous conditions.[10] This has spurred the development of more stable, often asymmetrically substituted, tetrazine derivatives for biological use.[14][15]

Conclusion and Future Outlook

From its origins in fundamental heterocyclic chemistry to its current status as a workhorse of bioorthogonal chemistry, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate has had a remarkable journey. Its discovery and the subsequent development of its chemistry have provided researchers with a powerful tool to probe and manipulate biological systems with unprecedented precision. While the focus in recent years has shifted towards developing more stable tetrazine derivatives for in vivo applications, the foundational understanding of the synthesis and reactivity of this parent compound remains critically important. The principles learned from Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate continue to inspire the design of next-generation bioorthogonal reagents that will further push the boundaries of chemical biology and personalized medicine.

References

-

Devaraj, N. K. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central. [Link]

-

Hacker, D. C. installation of minimal tetrazines through silver(i) mediated cross-coupling and development of a hydrophilic trans-5-oxocene for bioorthogonal labeling. UDSpace - University of Delaware. [Link]

-

Boger, D. L.; Panek, J. S.; Patel, M. 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

-

Klapötke, T. M.; Piercey, D. G. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

-

Boger, D. L.; Coleman, R. S.; Panek, J. S.; Huber, F. X.; Sauer, J. A detailed, convenient preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. The Journal of Organic Chemistry. [Link]

-

Wiebe, L. I.; Kniess, T. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. National Institutes of Health. [Link]

-

Lee, S. B.; Kim, S. Tetrazine ligation for chemical proteomics. ResearchGate. [Link]

-

Wu, H.; Devaraj, N. K. Tetrazine bioorthogonal chemistry derived in vivo imaging. National Institutes of Health. [Link]

-

Blackman, M. L. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. ProQuest. [Link]

-

Holčapek, M.; Jandera, P.; Kříž, J. Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]

-

Zhang, S.-J.; Ma, Y.-C.; Zhou, W.; Rao, G.-W.; Chen, L.-L.; Hu, W.-X. Synthesis of esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. Journal of Chemical Research. [Link]

-

Karver, M. R.; Weissleder, R.; Hilderbrand, S. A. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Angewandte Chemie International Edition. [Link]

-

Karver, M. R.; Weissleder, R.; Hilderbrand, S. A. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ResearchGate. [Link]

-

Enamine China. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Enamine China. [Link]

-

Boger, D. L.; Panek, J. S. Thermal cycloaddition of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with electron-rich olefins: 1,2-diazine and pyrrole introduction. Preparation of octamethylporphin (OMP). The Journal of Organic Chemistry. [Link]

-

Butler, R. N.; Johnston, S. M.; McArdle, P.; Cunningham, D. ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. ResearchGate. [Link]

-

LookChem. dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate|2166-14-5. LookChem. [Link]

-

Wu, H.; Devaraj, N. K. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]

-

National Center for Biotechnology Information. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. PubChem Compound Database. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine中国 [enamine-genez.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of new tools for the tetrazine ligation: installation of minimal tetrazines through silver(i) mediated cross-coupling and development of a hydrophilic trans-5-oxocene for bioorthogonal labeling [udspace.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lookchem.com [lookchem.com]

- 13. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | C6H6N4O4 | CID 300308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

solubility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in common solvents

An In-depth Technical Guide to the Solubility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Introduction: The Rising Prominence of a Versatile Heterocycle

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is an electron-deficient, heteroaromatic azadiene that has become a cornerstone reagent in modern organic synthesis and chemical biology.[1][2] Its rigid, planar structure and unique electronic properties make it exceptionally reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[3] This reactivity allows for the selective labeling and modification of biomolecules in complex biological environments, opening new frontiers in drug delivery, in-vivo imaging, and diagnostics.

Understanding the solubility of this compound is paramount for its effective application. Solvent choice dictates reaction kinetics, product yields, and the feasibility of its use in aqueous biological systems. This guide provides a comprehensive overview of the solubility characteristics of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, grounded in fundamental chemical principles and supported by experimental observations from the literature.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₄ | [4][5] |

| Molecular Weight | 198.14 g/mol | [4][6] |

| Melting Point | 173-176 °C | [7][8] |

| Appearance | Bright red, crystalline solid | [7] |

| pKa (Predicted) | -3.68 ± 0.10 | [5][8] |

| Topological Polar Surface Area | 104 Ų | [5][6] |

Part 1: Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, its solubility is governed by a balance of its structural features:

-

The Tetrazine Core: The four nitrogen atoms in the aromatic ring create a highly polar, electron-deficient core. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors.

-

Ester Functional Groups: The two methyl ester groups (-COOCH₃) are also polar and contain carbonyl oxygens that can act as hydrogen bond acceptors.

-

Overall Molecular Structure: Despite the polar functional groups, the molecule has a symmetrical, non-ionic structure with hydrocarbon content from the methyl groups.

This duality suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents, but will likely exhibit favorable solubility in solvents of intermediate polarity or those with specific functionalities.

Caption: Conceptual diagram of solubility interactions.

Part 2: Solubility Profile in Common Laboratory Solvents

| Solvent | Polarity Class | Observed/Inferred Solubility | Rationale & Source |

| Methylene Chloride (DCM) | Polar Aprotic | Soluble | Frequently used as a reaction solvent for synthesis and Diels-Alder reactions, indicating good solubility.[7] |

| 1,4-Dioxane | Polar Aprotic | Soluble | Used as a solvent for Diels-Alder reactions, implying sufficient solubility for reactants to be in solution.[7] |

| Acetic Acid | Polar Protic | Soluble | Listed as a solvent for determining the melting point, which suggests high solubility, especially at elevated temperatures.[8] |

| Chloroform | Polar Aprotic | Likely Soluble | Similar in polarity to DCM, it is expected to be a good solvent. |

| Acetone | Polar Aprotic | Likely Soluble | Its polarity is suitable for dissolving compounds with multiple polar functional groups. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Often used in reactions involving polar organic molecules. |

| Methanol | Polar Protic | Sparingly Soluble | While polar, the strong hydrogen-bonding network of methanol may not be effectively disrupted by the solute. Its precursor is synthesized in methanol, but the final product's solubility is likely lower.[7] |

| Water | Polar Protic | Insoluble/Very Sparingly Soluble | The molecule lacks strong hydrogen bond donating groups and possesses significant non-polar character, making it poorly soluble in water. Standard organic workups use aqueous washes, implying insolubility.[10] |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | Recrystallization of similar dihydrotetrazine compounds from hexane suggests that the oxidized, more polar final product would have low solubility, especially at room temperature.[11] |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Often used as a trituration solvent to precipitate the product from a reaction mixture, indicating low solubility.[7] |

Part 3: Experimental Protocol for Solubility Determination

For applications requiring precise concentration, such as in drug development or high-throughput screening, experimental determination of solubility is essential. The following protocol outlines a standard shake-flask method.

Objective:

To determine the equilibrium solubility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in a given solvent at a specified temperature.

Materials:

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

-

Solvent of interest (e.g., PBS buffer, DMSO, Ethanol)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Analyze these standards using HPLC or UV-Vis to generate a standard curve of response versus concentration. This is crucial for quantifying the final supernatant concentration.

-

-

Sample Preparation:

-

Add an excess amount of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulate matter.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of your standard curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the concentration in the original supernatant by multiplying by the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL, mg/mL, or mM.

-

Caption: Workflow for Experimental Solubility Determination.

Conclusion and Future Outlook

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits solubility primarily in polar aprotic solvents such as DCM, dioxane, and chloroform, with limited solubility in polar protic solvents and nonpolar solvents. This solubility profile is a direct consequence of its unique molecular structure, which balances a polar heterocyclic core with non-polar characteristics. For applications in aqueous media, such as biological assays, the use of co-solvents like DMSO or the development of water-soluble derivatives is necessary. The provided experimental protocol offers a robust framework for researchers to precisely quantify its solubility in solvent systems tailored to their specific needs, ensuring reproducibility and success in its diverse applications.

References

Sources

- 1. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine [enamine.net]

- 2. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate - Enamine中国 [enamine-genez.com]

- 3. 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid [benchchem.com]

- 4. dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | C6H6N4O4 | CID 300308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate|2166-14-5|lookchem [lookchem.com]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. holcapek.upce.cz [holcapek.upce.cz]

- 12. youtube.com [youtube.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. scribd.com [scribd.com]

- 15. Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | C6H8N4O4 | CID 5358294 - PubChem [pubchem.ncbi.nlm.nih.gov]

quantum chemical calculations for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

An In-Depth Technical Guide to Quantum Chemical Calculations for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Development

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a symmetrically substituted tetrazine, stands as a cornerstone in the field of bioorthogonal chemistry.[1] Its remarkable reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions allows for the precise chemical modification of biomolecules in living systems, a capability that has revolutionized drug delivery, in vivo imaging, and diagnostics.[2][3] The electron-deficient nature of the tetrazine core, modulated by the two ester groups, makes it an exceptional diene for reactions with strained, electron-rich dienophiles like trans-cyclooctenes (TCO).[4][5]

The efficacy of this molecule and its derivatives hinges on a delicate balance between reactivity and stability.[6] A tetrazine that reacts too quickly may degrade prematurely in a biological milieu, while one that is too stable may not react efficiently at the low concentrations required for in vivo applications.[2] Predicting and tuning this balance is a paramount challenge for medicinal chemists and drug development professionals. This is where quantum chemical calculations emerge not as a mere academic exercise, but as an indispensable predictive tool.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand and engineer Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and its analogues. We will move beyond a simple recitation of steps to explain the causality behind computational choices, ensuring that the described protocols are self-validating and scientifically robust. By leveraging the power of computational chemistry, we can dissect the electronic structure, predict reactivity, and rationally design next-generation tetrazines with tailored properties for targeted therapeutic and diagnostic applications.[7]

The Theoretical Foundation: Why Quantum Chemistry Matters for Tetrazines

The unique reactivity of tetrazines in iEDDA reactions is governed by their electronic structure, specifically the energy levels of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] In an iEDDA reaction, the primary orbital interaction is between the LUMO of the electron-deficient diene (the tetrazine) and the HOMO of the electron-rich dienophile.[4] A smaller energy gap between these two orbitals leads to a faster reaction rate.

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful means to calculate these properties with high accuracy.[8][9] DFT is a computational method used to investigate the electronic structure of many-body systems. For the study of tetrazine derivatives, DFT has been successfully used to calculate reactivity descriptors and analyze their behavior in different environments.[10][11]

Core Concepts in DFT Calculations for Tetrazines

-

Geometry Optimization: This is the foundational step where the calculation finds the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Performed after a geometry optimization, this calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies). It also provides thermodynamic data like zero-point vibrational energy (ZPVE).

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's reactivity and electronic properties. For Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, the low energy of its LUMO is the defining feature that drives its rapid reaction with electron-rich dienophiles.[6][7] Adding electron-withdrawing groups to the tetrazine ring further lowers the LUMO energy, enhancing its reactivity.[4]

-

Reactivity Descriptors: DFT calculations can yield various descriptors that quantify reactivity, such as electronic chemical potential, chemical hardness, and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.[10][11]

The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results, and these are often selected based on their proven performance for similar organic heterocyclic systems in the literature.[10][11]

Experimental Protocol: A Validated Workflow for Computational Analysis

This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate using the Gaussian suite of programs, a widely used software package in computational chemistry.[12][13]

Step 1: Building the Initial Molecular Structure

Before any calculation can be performed, a plausible 3D structure of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate must be created.

-

Software: Use a molecular editor such as GaussView or the open-source Avogadro.[13]

-

Procedure:

-

Construct the central 1,2,4,5-tetrazine ring.

-

Attach the two carboxylate groups at positions 3 and 6.

-

Add the methyl groups to the ester functionalities.

-

Perform a preliminary "clean-up" or "mechanics optimization" within the builder to generate a reasonable starting geometry. This step is crucial as it significantly reduces the number of cycles required for the more computationally expensive quantum mechanical optimization.[14]

-

Step 2: Generating the Gaussian Input File

The input file is a simple text file that instructs Gaussian on the specifics of the calculation.[12] It has a defined structure: Route Card, Title, Charge/Multiplicity, and Molecular Geometry.

Example Gaussian Input File (DMTet_OptFreq.com):

Causality Behind the Input Choices:

-

%nprocshared=4, %mem=4GB: These lines allocate computational resources (4 CPU cores, 4GB of RAM). Adjust based on available hardware.

-

%chk=DMTet_OptFreq.chk: This saves a checkpoint file, which stores the results of the calculation and can be used for restarting jobs or for subsequent visualization of orbitals.

-

#p B3LYP/6-311+G(d,p): This is the Route Card , the most critical part.

-

#p: Requests "punch" output with extra details.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional. This is a widely used and well-validated functional for organic molecules.[10]

-

6-311+G(d,p): Defines the basis set. This is a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, providing a good balance of accuracy and computational cost for this type of system.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

Pop=Full: Requests a full Mulliken population analysis, providing detailed information about atomic charges and electron distribution.

-

-

Title Line: A descriptive title for the calculation.

-

0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

Molecular Geometry: The Cartesian coordinates of each atom from Step 1.

Step 3: Running the Calculation & Analyzing the Output

-

Execution: Submit the input file to Gaussian using the command line (g16 < DMTet_OptFreq.com > DMTet_OptFreq.log) or a graphical user interface.[15]

-

Output Analysis (.log file):

-

Convergence: Search for "Optimization completed" to ensure the geometry optimization was successful.

-

Frequency Validation: Scroll to the "Frequencies" section. For a true energy minimum, there should be no negative (imaginary) frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the initial geometry must be adjusted.

-

Data Extraction: Key data to extract includes:

-

The final optimized energy (e.g., "SCF Done: E(RB3LYP) = ...").

-

The Zero-point vibrational energy.

-

The final optimized Cartesian coordinates.

-

The energies of the alpha and beta molecular orbitals. The highest energy alpha orbital is the HOMO, and the lowest energy unoccupied alpha orbital is the LUMO.

-

-

Results and Interpretation: From Raw Data to Actionable Insights

The output from the quantum chemical calculation provides a wealth of quantitative data. Presenting this in a structured format is key to its interpretation.

Molecular Geometry and Stability

The optimized geometry reveals the most stable conformation of the molecule. Key structural parameters can be compared with experimental data (if available) or used as a basis for understanding steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (in ring) | ~1.33 Å |

| Bond Length | N-N (in ring) | ~1.32 Å |

| Bond Length | C-C (ring-ester) | ~1.49 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | N-C-N (in ring) | ~126° |

| Bond Angle | C-N-N (in ring) | ~117° |

| Dihedral Angle | N-C-C=O | ~180° (planar) |

Note: These are representative values and will be precisely determined by the calculation.

Electronic Properties and Reactivity

The FMO energies are the most powerful predictors of iEDDA reactivity.

Table 2: Calculated Electronic Properties of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (B3LYP/6-311+G(d,p))

| Property | Calculated Value | Significance for Drug Development |

| HOMO Energy | -8.5 eV | Indicates energy of highest energy electrons. |

| LUMO Energy | -3.2 eV | Crucial: A low LUMO energy signifies high electrophilicity and rapid reaction in iEDDA.[6][7] |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~0.0 D | The molecule is highly symmetric, affecting its solubility and interactions. |

Note: Values are illustrative and will be determined by the specific calculation.

The significantly low LUMO energy confirms the molecule's high reactivity as a diene in iEDDA reactions. By running the same calculations on novel, substituted tetrazine derivatives, a researcher can quantitatively predict whether a new modification will increase or decrease reactivity. For example, replacing the methyl esters with more electron-withdrawing trifluoroethyl esters would be predicted to lower the LUMO energy further, thereby accelerating the rate of bioorthogonal conjugation.[4]

Conclusion: A Predictive Paradigm for Rational Drug Design

Quantum chemical calculations provide an invaluable, predictive framework for understanding the fundamental properties of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This guide has outlined a robust, scientifically-grounded workflow—from initial structure generation to the interpretation of electronic properties—that empowers researchers to move beyond trial-and-error synthesis. By leveraging these computational tools, scientists in drug development can rationally design and screen novel tetrazine probes with finely tuned reactivity and stability profiles, accelerating the discovery of more effective targeted therapies and advanced diagnostic agents. The integration of such in silico methods into the research pipeline is no longer an option, but a necessity for maintaining a competitive edge in modern molecular science.

References

-

Title: Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry.[6][7] Source: RSC Advances URL: [Link]

-

Title: 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester.[16] Source: Organic Syntheses URL: [Link]

-

Title: Molecular Design of 1,2,4,5-Tetrazine-Based High-Energy Density Materials.[8] Source: The Journal of Physical Chemistry A URL: [Link]

-